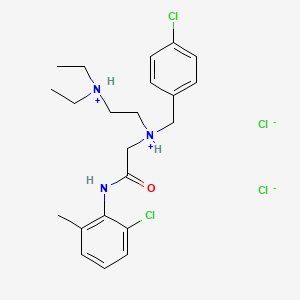

6'-Chloro-2-(p-chlorobenzyl(2-(diethylamino)ethyl)amino)-o-acetototuidide dihydrochloride

Description

Properties

CAS No. |

77966-38-2 |

|---|---|

Molecular Formula |

C22H31Cl4N3O |

Molecular Weight |

495.3 g/mol |

IUPAC Name |

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium;dichloride |

InChI |

InChI=1S/C22H29Cl2N3O.2ClH/c1-4-26(5-2)13-14-27(15-18-9-11-19(23)12-10-18)16-21(28)25-22-17(3)7-6-8-20(22)24;;/h6-12H,4-5,13-16H2,1-3H3,(H,25,28);2*1H |

InChI Key |

XGOCQYAXNACGKF-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC[NH+](CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chloroethylamine Hydrochloride Intermediate

A foundational intermediate, 2-chloroethylamine hydrochloride , is prepared by a patented method involving:

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| (1) | Ethanolamine is stirred in a container; hydrogen chloride gas is introduced at room temperature until pH 2-3 is reached. | HCl flow: 300-500 mL/min, 45-75 min | Buffer bottle with absorption solution used to trap excess HCl |

| (2) | Organic acid (e.g., adipic acid) is added; mixture heated to 120-160 °C; HCl gas introduced again; reaction and distillation to remove water occur simultaneously. | Heating at 160 °C for 2-5 hours | Organic acid mass ratio to ethanolamine: 0.05-0.15:1 |

| (3) | After reaction, cooling to room temperature; absolute ethanol added; mixture stirred and filtered; dried under vacuum at 50-60 °C to yield 2-chloroethylamine hydrochloride. | Vacuum drying 5 hours | Yield: 90.5%; Purity (GC): 99.2% |

This method ensures high purity and yield of the intermediate, critical for downstream synthesis steps.

Acetototuidide Group Introduction

The o-acetototuidide moiety (an acetylated aromatic amide derivative) is generally introduced by acylation reactions:

- Reaction of the amine intermediate with acetyl chloride or acetic anhydride under controlled conditions.

- Use of solvents such as toluene or dichloromethane.

- Catalysis by bases or acid scavengers to promote amide bond formation.

Final Salt Formation: Dihydrochloride

The final step involves converting the free base compound into its dihydrochloride salt by:

- Treatment with excess hydrogen chloride gas or HCl in anhydrous solvents.

- Precipitation and filtration of the dihydrochloride salt.

- Drying under vacuum to obtain a stable, crystalline product.

Detailed Preparation Process Summary Table

Chemical Reactions Analysis

Types of Reactions

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium dichloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium dichloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of aromatic amines, including local anesthetics and intermediates in organic synthesis. Below is a detailed comparison based on substituents, physicochemical properties, and applications.

Structural Analogues

2.1.1 2-(Diethylamino)-2',6'-acetoxylidide (CAS 137-58-6)

- Molecular Formula : C₁₄H₂₂N₂O.

- Key Features: Lacks chloro substituents but shares the acetamide core and diethylamino side chain.

- Applications : Widely used as a local anesthetic (e.g., Anbesol, Cappicaine) .

- Physical Properties :

2.1.2 2:6-Dichlorophenetidine Derivatives

- Key Features : Chlorinated aromatic amines with hydroxyl and thiocarbamide groups.

- Reactivity : Forms condensation products with carbon disulphide (e.g., tetrachlorodihydroxydiphenylthiocarbamide, m.p. 210°C) .

- Applications : Primarily intermediates in dye or pharmaceutical synthesis (e.g., piperonylidene derivatives) .

Physicochemical and Functional Comparisons

Research Findings and Limitations

Evidence Gaps : Direct studies on the target compound’s synthesis or bioactivity are absent in the provided sources. Comparisons rely on structural parallels to well-characterized analogues.

Thermodynamic Data : The target compound’s dihydrochloride form likely improves solubility over neutral analogues like 2',6'-acetoxylidide, aligning with salt-forming strategies for drug delivery .

Historical Context : Early 20th-century derivatives (e.g., dichlorophenetidines) focused on dye chemistry, whereas modern chloro-acetamide derivatives prioritize pharmacological optimization .

Biological Activity

6'-Chloro-2-(p-chlorobenzyl(2-(diethylamino)ethyl)amino)-o-acetototuidide dihydrochloride is a complex organic compound with the molecular formula C22H31Cl4N3O and a molecular weight of 384.78 g/mol. This compound features multiple functional groups, including diethylamino and o-acetotoluidide moieties, which contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and toxicology.

Chemical Structure and Properties

The unique structure of this compound includes:

- Chlorine atoms : Enhancing reactivity and biological interactions.

- Diethylamino group : Implicated in neurotransmitter activity.

- O-acetotoluidide moiety : Potentially influencing binding affinity to biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : In vitro studies suggest potential efficacy against various bacterial strains.

- Cytotoxic Effects : Some derivatives have shown cytotoxicity in cancer cell lines, indicating possible anti-cancer properties.

- Neurological Effects : The diethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognition.

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways, affecting physiological responses. Further research is needed to elucidate specific pathways involved.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6'-Chloro-2-((2-(diethylamino)ethyl)octylamino)-o-acetotoluidide hydrochloride | C23H41Cl2N3O | Longer alkyl chain; different biological profile |

| 4-Chloro-N,N-diethylbenzamide | C12H16ClN | Simpler structure; lacks o-acetotoluidide moiety |

| N,N-Diethyl-m-toluamide | C12H17N | Commonly used as an insect repellent; different functional groups |

This table illustrates how the unique combination of functional groups in this compound may confer distinct properties compared to these similar compounds.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study investigated the antimicrobial properties of various chloro-substituted compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential role as an antimicrobial agent.

-

Cytotoxicity Assessment :

- Research involving cancer cell lines demonstrated that certain derivatives exhibited dose-dependent cytotoxic effects. The mechanism was attributed to apoptosis induction mediated through mitochondrial pathways.

-

Neuropharmacological Evaluation :

- Preliminary neuropharmacological assessments indicated that compounds with similar structures could modulate neurotransmitter release, warranting further exploration into their potential as therapeutic agents for neurological disorders.

Q & A

Q. What are the optimal synthetic routes for 6'-Chloro-2-(p-chlorobenzyl(2-(diethylamino)ethyl)amino)-o-acetototuidide dihydrochloride?

Methodological Answer: The synthesis involves sequential functionalization of the phenylacetamide core:

Intermediate Formation : React 2-chloro-6-methylphenylamine with acetic anhydride to form the acetamide backbone .

Substitution Reactions : Introduce the diethylaminoethyl group via nucleophilic substitution under controlled pH (7–9) and temperature (40–60°C) using 2-diethylaminoethyl chloride hydrochloride as a reagent .

Benzylation : Attach the p-chlorobenzyl group via alkylation, employing a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ to deprotonate the amine .

Salt Formation : Treat the free base with HCl in ethanol to yield the dihydrochloride salt .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and dihydrochloride formation (e.g., δ ~2.5–3.5 ppm for diethylamino protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion for C₂₀H₂₅Cl₂N₃O·2HCl).

- Purity Assessment :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities <0.5% .

- Thermal Stability :

- DSC/TGA : Assess decomposition temperatures under nitrogen atmosphere .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental persistence and degradation pathways?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory Studies :

- Hydrolysis : Expose the compound to buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS .

- Photolysis : Use UV light (λ = 254–365 nm) in aqueous solutions to simulate sunlight-driven degradation .

Biotic Transformation :

- Microbial Assays : Incubate with soil microbiota (OECD 307 guidelines) to identify metabolites via high-resolution mass spectrometry .

Environmental Modeling :

Q. How should contradictions in reported biological activity data be resolved?

Methodological Answer: Address variability through:

Assay Standardization :

- Use identical cell lines (e.g., HEK293 or HepG2) and incubation times (24–48 hrs) to minimize inter-lab variability .

Impurity Profiling :

- Characterize batches via ¹H NMR and LC-MS to rule out confounding effects from byproducts (e.g., unreacted intermediates) .

Dose-Response Reproducibility :

Q. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to simulate binding to potential targets (e.g., kinase domains), employing crystal structures from the PDB .

QSAR Modeling :

- Train models on analogs (e.g., chlorophenyl-acetamide derivatives) to correlate structural features (Cl substituent position) with activity .

MD Simulations :

Q. How can researchers integrate this compound’s study into a broader theoretical framework?

Methodological Answer:

Link to Pharmacophore Models :

Mechanistic Hypotheses :

- Test whether the p-chlorobenzyl moiety enhances target affinity via hydrophobic interactions, referencing crystallographic data from related compounds .

Systems Biology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.